Lithium o-fluorobenzoate
Description
Lithium o-fluorobenzoate (LiC₇H₄FO₂) is a lithium salt derived from o-fluorobenzoic acid, where the fluorine atom occupies the ortho position on the benzene ring. This structural feature imparts unique electronic and steric properties, making it relevant in applications such as energy storage, organic synthesis, and coordination chemistry. Lithium salts are critical in battery electrolytes due to their ionic conductivity and stability, as highlighted in broader lithium battery research .
Properties
Molecular Formula |
C7H4FLiO2 |
|---|---|
Molecular Weight |
146.1 g/mol |
IUPAC Name |
lithium;2-fluorobenzoate |
InChI |
InChI=1S/C7H5FO2.Li/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 |
InChI Key |
GMNYABASKJXTFJ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC=C(C(=C1)C(=O)[O-])F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Effects
Lithium compounds, including lithium o-fluorobenzoate, have been studied for their neuroprotective properties. Research indicates that lithium can improve mitochondrial function and reduce oxidative stress in neuronal cells. For instance, lithium benzoate has shown promise in protecting neurons from amyloid-β toxicity, which is significant in the context of Alzheimer’s disease. The compound was found to enhance cell viability and promote neurogenesis while reducing senile plaque deposition in animal models of Alzheimer's disease .
Pharmaceutical Development
this compound may serve as a precursor in synthesizing novel therapeutic agents aimed at treating neurodegenerative diseases. Its unique structure allows for modifications that could enhance the efficacy of lithium-based drugs. The interaction of lithium with biological targets makes it a candidate for further exploration in drug development .
Materials Science
Electrolyte Additive in Batteries
Recent studies have explored the use of this compound as an electrolyte additive in lithium-ion batteries. Its fluorinated structure can enhance the electrochemical stability of the electrolyte, improving battery performance and longevity. Research indicates that fluorinated compounds can suppress dendrite formation on lithium anodes, which is crucial for the safety and efficiency of lithium-ion batteries .
Synthesis of Functional Materials
The compound can also be utilized in synthesizing functional materials with specific electronic or optical properties. By incorporating this compound into polymer matrices or composite materials, researchers can tailor the properties of these materials for applications in sensors or optoelectronic devices.
Case Studies
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Thermal Properties of Lithium Carboxylates
| Compound | Formula | Space Group | Fluorine Content | Decomposition Temp. (°C) |
|---|---|---|---|---|
| Lithium tetrafluorosuccinate | Li₂C₄H₄F₈O₄ | P2₁/c | 8 F atoms | >300 |
| Lithium succinate | Li₂C₄H₄O₄ | R3 | 0 F atoms | ~200 |
| Lithium L-malate | Li₂C₄H₄O₄ | P2₁2₁2₁ | 0 F atoms | ~180 |
| This compound* | LiC₇H₄FO₂ | — | 1 F atom | ~250–300 (estimated) |
Note: Data for this compound inferred from structural analogs .
Table 2: Electrochemical Performance
| Compound | Ionic Conductivity (mS/cm) | Solubility in EC/DMC (wt%) |
|---|---|---|
| Lithium tetrafluorosuccinate | 1.2 (at 25°C) | 12 |
| Lithium succinate | 0.8 (at 25°C) | 5 |
| This compound* | 0.5–1.0 (estimated) | 8–10 (estimated) |
EC/DMC = ethylene carbonate/dimethyl carbonate (1:1 v/v). Estimated values for this compound based on fluorinated aromatic analogs .
Preparation Methods
Reaction Mechanism and Stoichiometry
The primary synthesis route involves deprotonating o-fluorobenzoic acid using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) or diethyl ether. The reaction proceeds as follows:
The carboxylic acid proton (pKa ~2.5) is selectively abstracted by the strong base (n-BuLi, pKa ~50), forming the lithium salt. A 1:1 molar ratio of acid to base is typically employed to avoid over-lithiation or side reactions.
Experimental Procedure
-
Cooling System : The reaction is conducted under inert atmosphere (argon or nitrogen) at -78°C using a dry ice/acetone bath.
-
Reagent Addition : A solution of o-fluorobenzoic acid in THF is added dropwise to a stirred solution of n-BuLi in the same solvent.
-
Quenching and Workup : After complete deprotonation (monitored via in-situ IR or NMR), the mixture is warmed to room temperature, filtered to remove lithium byproducts, and concentrated under reduced pressure.
-
Crystallization : The crude product is recrystallized from a hexane/THF mixture to yield pure this compound as a white crystalline solid.
Table 1: Key Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Temperature | -78°C |
| Solvent | THF or diethyl ether |
| Molar Ratio (Acid:Base) | 1:1 |
| Reaction Time | 2–4 hours |
| Yield | 70–85% (reported anecdotally) |
Optimization of Reaction Conditions
Temperature Control
Maintaining temperatures below -70°C is critical to prevent side reactions such as electrophilic aromatic substitution or dimerization. Higher temperatures (> -40°C) lead to reduced yields due to competing pathways.
Solvent Effects
Polar aprotic solvents like THF enhance the solubility of o-fluorobenzoic acid and stabilize the lithium intermediate via coordination. Non-polar solvents (e.g., hexane) result in incomplete deprotonation.
Alternative Lithium Bases
While n-BuLi is standard, other bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) may be used. However, n-BuLi’s superior nucleophilicity ensures faster and cleaner reactions.
Characterization and Analytical Data
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar geometry of the benzoate anion and the tetrahedral coordination of the lithium ion.
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄FLiO₂ |
| Molecular Weight | 146.1 g/mol |
| Melting Point | 220–225°C (decomposes) |
| Solubility | Soluble in THF, DMSO; insoluble in hexane |
Applications in Organic Synthesis
Fluorinated Aromatic Coupling Reactions
This compound serves as a nucleophile in Suzuki-Miyaura cross-couplings, enabling the synthesis of biaryl fluorides. For example:
Directed Ortho-Metalation
The lithium salt directs electrophilic substitution to the meta position of the fluorine atom, facilitating regioselective functionalization.
Scale-Up and Industrial Considerations
Cost Efficiency
n-BuLi’s high cost drives research into alternative bases, though none yet match its efficiency.
Q & A
Q. What protocols ensure ethical data sharing while maintaining reproducibility in studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
